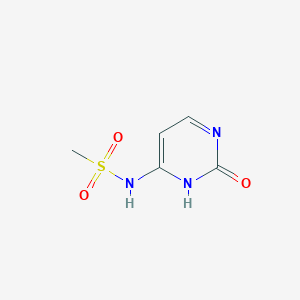
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of dihydropyrimidinonesThe structure of this compound includes a dihydropyrimidinone core with a methanesulfonamide group attached, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. A green and efficient approach for the synthesis of dihydropyrimidinone analogs, including this compound, utilizes Montmorillonite-KSF as a reusable and heterogeneous catalyst. This method offers high yields and short reaction times under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Biginelli reaction with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery.
Medicine: The compound’s ability to inhibit specific enzymes and pathways has led to its investigation as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it can inhibit focal adhesion kinase (FAK), a protein involved in cell signaling and migration, thereby reducing the proliferation and migration of cancer cells . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A structurally related compound with similar biological activities, used as a scaffold in the design of antiviral and antitumor agents.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide stands out due to its unique combination of a dihydropyrimidinone core and a methanesulfonamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
114072-06-9 |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-12(10,11)8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H2,6,7,8,9) |
InChI Key |
DHVRVSJNVZNBIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
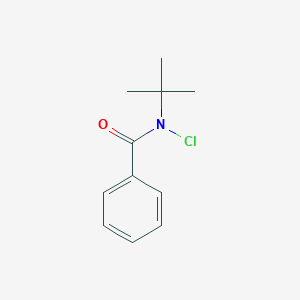
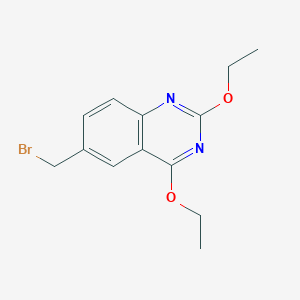
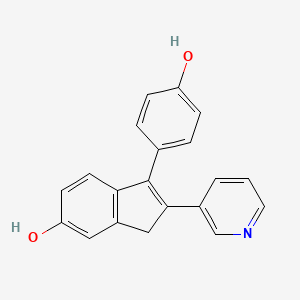
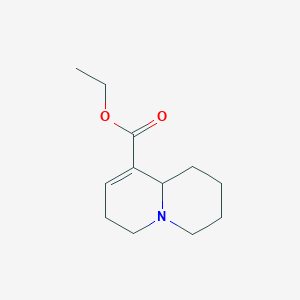
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)

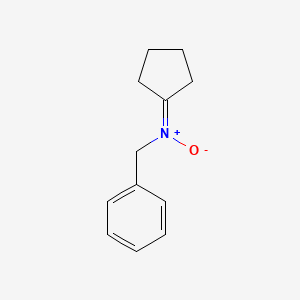
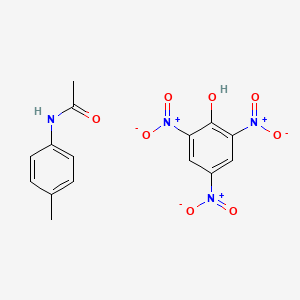
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
